molecular formula C16H23NOSi B11847741 Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- CAS No. 516484-49-4

Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-

Cat. No.: B11847741
CAS No.: 516484-49-4
M. Wt: 273.44 g/mol
InChI Key: YYQUZZFRBYNMBP-UHFFFAOYSA-N
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Description

4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile is an organic compound with the molecular formula C16H23NOSi. It is a derivative of cyclohexane, featuring a phenyl group, a trimethylsilyloxy group, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then treated with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the trimethylsilyloxy derivative. Finally, the nitrile group is introduced via a dehydration reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions, while the nitrile group can act as a hydrogen bond acceptor. The trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylcyclohexanone
  • 4-Phenylcyclohexanol
  • 4-Phenyl-1-cyclohexanecarbonitrile

Uniqueness

4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile is unique due to the presence of the trimethylsilyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

516484-49-4

Molecular Formula

C16H23NOSi

Molecular Weight

273.44 g/mol

IUPAC Name

4-phenyl-1-trimethylsilyloxycyclohexane-1-carbonitrile

InChI

InChI=1S/C16H23NOSi/c1-19(2,3)18-16(13-17)11-9-15(10-12-16)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3

InChI Key

YYQUZZFRBYNMBP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1(CCC(CC1)C2=CC=CC=C2)C#N

Origin of Product

United States

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